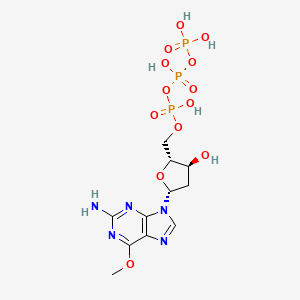
6-Hydroxyuridine-5'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyuridine-5’-Phosphate is a pyrimidine ribonucleoside monophosphate. It is a derivative of uridine monophosphate, where the uracil base is hydroxylated at the 6th position. This compound is part of the broader class of pyrimidine nucleotides, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyuridine-5’-Phosphate typically involves the hydroxylation of uridine monophosphate. This can be achieved through enzymatic or chemical methods. One common approach is the use of orotidine-5’-phosphate decarboxylase, which catalyzes the decarboxylation of orotidine-5’-phosphate to uridine-5’-phosphate, followed by hydroxylation at the 6th position .
Industrial Production Methods
Industrial production of 6-Hydroxyuridine-5’-Phosphate may involve biotechnological processes using genetically engineered microorganisms that express the necessary enzymes for the synthesis. These processes are optimized for high yield and purity, often involving fermentation and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyuridine-5’-Phosphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the hydroxyl group or other functional groups in the molecule.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of 6-Hydroxyuridine-5’-Phosphate, which can have different biological and chemical properties .
Scientific Research Applications
6-Hydroxyuridine-5’-Phosphate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of pyrimidine nucleotides in various chemical reactions.
Biology: It serves as a substrate for enzymes involved in nucleotide metabolism, helping to elucidate their mechanisms of action.
Medicine: Research into its potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 6-Hydroxyuridine-5’-Phosphate involves its interaction with specific enzymes and molecular targets. For example, it acts as a substrate for orotidine-5’-phosphate decarboxylase, which catalyzes its conversion to uridine-5’-phosphate. This interaction involves the formation of a transition state complex, stabilized by various non-covalent interactions, including hydrogen bonds and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Uridine-5’-Phosphate: The parent compound, lacking the hydroxyl group at the 6th position.
Orotidine-5’-Phosphate: A precursor in the biosynthesis of uridine-5’-phosphate.
Cytidine-5’-Phosphate: Another pyrimidine nucleotide with a different base.
Uniqueness
6-Hydroxyuridine-5’-Phosphate is unique due to the presence of the hydroxyl group at the 6th position, which imparts distinct chemical and biological properties. This modification can affect its interactions with enzymes and other biomolecules, making it a valuable tool in biochemical research .
Properties
CAS No. |
29741-00-2 |
|---|---|
Molecular Formula |
C9H13N2O10P |
Molecular Weight |
340.18 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O10P/c12-4-1-5(13)11(9(16)10-4)8-7(15)6(14)3(21-8)2-20-22(17,18)19/h1,3,6-8,13-15H,2H2,(H,10,12,16)(H2,17,18,19)/t3-,6-,7+,8+/m0/s1 |
InChI Key |
UDOBICLZEKUKCV-YHSFNTFWSA-N |
SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)O |
Isomeric SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@@H](O2)COP(=O)(O)O)O)O)O |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)O |
Key on ui other cas no. |
29741-00-2 |
Synonyms |
1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid barbituric acid ribonucleoside 5'-phosphate phosphoribofuranosylbarbituric acid PRFB acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


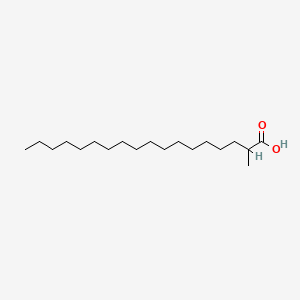
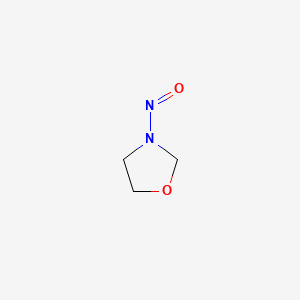
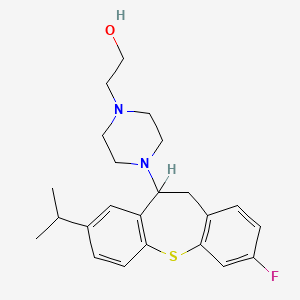
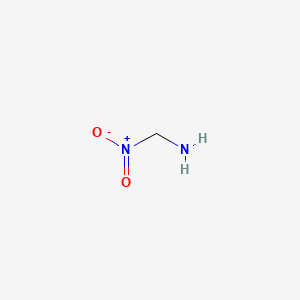
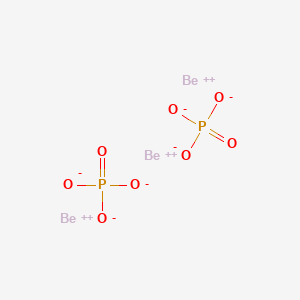
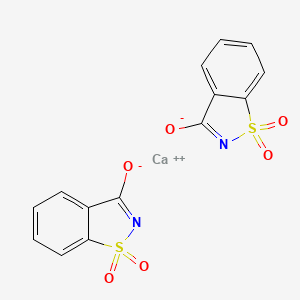

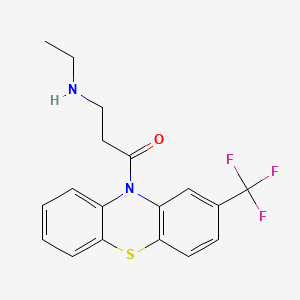
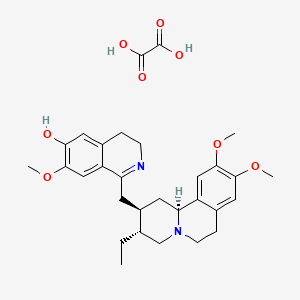
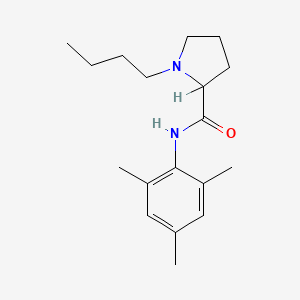
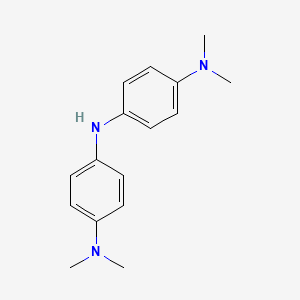
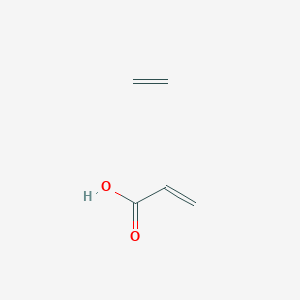
![3-[8-(2-Carboxyethyl)-9,10-dioxatricyclo[6.2.2.02,7]dodeca-2,4,6,11-tetraen-1-yl]propanoic acid](/img/structure/B1199079.png)
